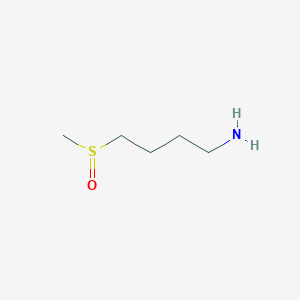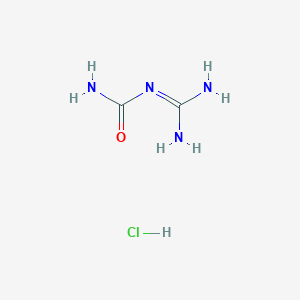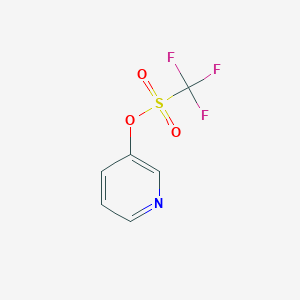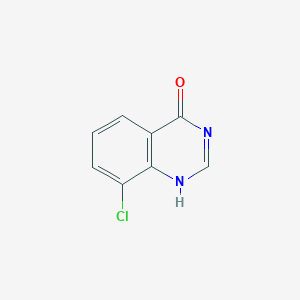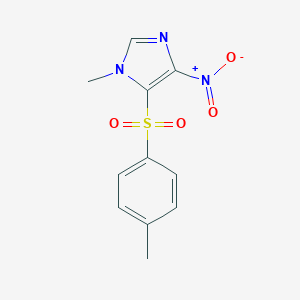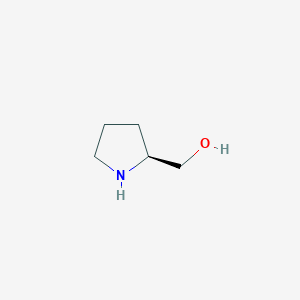
L-Prolinol
Descripción general
Descripción
L-Prolinol is a chiral amino-alcohol that is used as a chiral building block in organic synthesis . It exists as two enantiomers: the D and L forms . It is a small molecule, non-toxic, inexpensive, and readily available in both enantiomeric forms .
Synthesis Analysis
L-Prolinol is obtained by reduction of the amino acid proline using lithium aluminium hydride . Because proline is cheaply available in high optical purity, enantiomerically pure prolinol is also widely available . Different L-Prolinol/TBAB and L-Prolinol/glycolic acid (GA) mixtures have been characterized and evaluated for their structural characteristics .Molecular Structure Analysis
The molecular formula of L-Prolinol is C5H11NO . The average mass is 101.147 Da and the monoisotopic mass is 101.084061 Da .Chemical Reactions Analysis
L-Prolinol is used in a broad variety of chemical reactions as a chiral ligand, chiral catalyst, or chiral auxiliary reagent . It is used in the Hajos–Parrish–Eder–Sauer–Wiechert reaction, the Baylis–Hillman reaction, Noyori type reactions, and the Michael reaction .Physical And Chemical Properties Analysis
L-Prolinol is a liquid with a density of 1.036 g/mL . It has a boiling point of 74–76 °C at 2 mmHg . The flash point is 86 °C . It has 2 H bond acceptors, 2 H bond donors, and 1 freely rotating bond .Aplicaciones Científicas De Investigación
Protein Folding and Structure Analysis
L-Prolinol and its analogues play a crucial role in the study of protein folding and structure. They are valuable reagents for investigating cellular metabolism and the regulation of macromolecule synthesis in both prokaryotic and eukaryotic cells . By incorporating into proteins, they can induce misfolding, which is useful for studying protein-related diseases and developing therapeutic strategies.
Microbial Production and Metabolism
The microbial production and metabolism of L-Prolinol analogues have significant implications in biotechnology. For instance, microorganisms that overproduce L-Prolinol have been obtained by isolating mutants resistant to its analogues. This has applications in producing compounds with enhanced biological, pharmaceutical, or physicochemical properties .
Stress Response and Tolerance Studies
L-Prolinol derivatives have been found to induce stress responses in cells, similar to heat shock stress. This property is utilized to study the cellular mechanisms underlying stress tolerance, which is pivotal in understanding how cells adapt to environmental changes .
Asymmetric Organocatalysis
L-Prolinol-derived chiral eutectic mixtures have been used as sustainable solvents in asymmetric organocatalysis. These novel materials exhibit organocatalytic activities in the asymmetric conjugate addition of ketones to nitroolefins, offering an eco-friendly alternative to traditional volatile organic compounds (VOCs) used in chemical synthesis .
Pharmaceutical Synthesis
L-Prolinol serves as a chiral building block for the organic synthesis of pharmaceuticals. Its structural characteristics enable the creation of complex molecules with specific chirality, which is essential for the development of drugs with targeted therapeutic effects .
Antitumor Activity Research
Certain L-Prolinol analogues, such as L-AZC and 4-L-CHOP, have been tested for their antitumor activity in tissue culture and in vivo. They act as potent inhibitors of cell growth, providing a pathway for the development of new anticancer therapies .
Mecanismo De Acción
Target of Action
L-Prolinol is a chiral amino-alcohol that is used as a chiral building block in organic synthesis . It primarily targets the amino acid proline , which is a nonpolar amino acid that forms a tertiary amide when incorporated into proteins . This interaction leads to the breakdown of both the α-helical and β-sheet structures in proteins .
Mode of Action
L-Prolinol interacts with its targets by competing with naturally occurring amino acids for incorporation into nascent proteins, resulting in protein misfolding . This competition can induce a transient stress response in cells, comparable with that of heat shock stress .
Biochemical Pathways
L-Prolinol affects the pathways related to protein synthesis and folding. The accumulation of abnormal or misfolded proteins, in turn, inhibits cell growth . The addition of L-Prolinol causes a rapid increase in the synthesis of heat shock proteins in cells .
Pharmacokinetics
It is known that many analogues are transported into cells via amino acid permeases (transporters) . Once inside a cell, the analogues compete with naturally occurring amino acids for incorporation into nascent proteins .
Result of Action
The result of L-Prolinol’s action is the induction of a stress response in cells, leading to an increase in the synthesis of heat shock proteins . This can inhibit cell growth due to the accumulation of abnormal or misfolded proteins .
Action Environment
The action of L-Prolinol can be influenced by environmental factors such as the presence of other amino acids and the overall protein concentration in the cell . Additionally, L-Prolinol has been shown to display organocatalytic activities in the asymmetric conjugate addition of ketones to nitroolefins . This suggests that the compound’s action, efficacy, and stability can be influenced by the chemical environment and the presence of other reactants .
Safety and Hazards
Direcciones Futuras
L-Prolinol-based chiral solvents have been used in asymmetric organocatalysis . These novel materials display organocatalytic activities in the asymmetric conjugate addition of ketones to nitroolefins . The chiral liquid L-Prolinol/GA 1/1 shows the highest yields and selectivities . Moreover, the new chiral liquid was successfully recovered and reused with minimal loss of performance over several cycles . This represents a significant development in sustainable chemistry .
Propiedades
IUPAC Name |
[(2S)-pyrrolidin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c7-4-5-2-1-3-6-5/h5-7H,1-4H2/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVNJUAVDAZWCB-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Prolinol | |
CAS RN |
23356-96-9 | |
| Record name | L-Prolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23356-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-(pyrrolidin-1-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.445 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROLINOL, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5GD8LDG49 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of L-prolinol?
A1: L-Prolinol has a molecular formula of C5H11NO and a molecular weight of 101.15 g/mol.
Q2: What spectroscopic data is available for L-prolinol?
A2: L-Prolinol and its derivatives have been characterized using various spectroscopic techniques, including 1H-NMR , 13C-NMR , and IR spectroscopy . These techniques provide information on the structure, purity, and conformation of the molecule.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



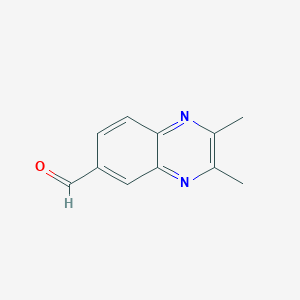
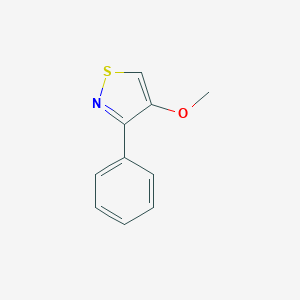

![[(2S,3R,4R)-2-(3,4-dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-3-yl]methanol](/img/structure/B19567.png)
